Oxandrolone 17-Sulfate-D3
Description
Molecular Formula and Isotopic Composition
The molecular formula of Oxandrolone 17-Sulfate-D3 is definitively established as C19H27D3O6S, representing a complex steroid structure with specific isotopic modifications. The compound exhibits a molecular weight of 389.52 grams per mole, which represents an increase of 3 mass units compared to the non-deuterated oxandrolone sulfate due to the incorporation of three deuterium atoms. The deuterium substitution occurs specifically at the 17α-methyl group, where three hydrogen atoms are systematically replaced with deuterium isotopes, creating a trideuteriomethyl substituent that provides the characteristic isotopic signature essential for analytical applications.
The elemental composition encompasses nineteen carbon atoms, twenty-seven hydrogen atoms, three deuterium atoms, six oxygen atoms, and one sulfur atom, arranged in a highly specific three-dimensional configuration that maintains the biological activity profile of the parent steroid while enabling precise mass spectrometric differentiation. The sulfur atom is incorporated as part of a hydrogen sulfate functional group attached to the 17β-position of the steroid nucleus, forming a conjugated metabolite that represents a significant pathway in oxandrolone biotransformation. The oxygen atoms are distributed across multiple functional groups, including the lactone bridge that characterizes the 2-oxa-steroid classification, the ketone functionality at position 3, and the sulfate ester linkage.
Table 1: Molecular Composition of this compound
| Element | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 19 | 228.19 |
| Hydrogen | 27 | 27.22 |
| Deuterium | 3 | 6.05 |
| Oxygen | 6 | 95.99 |
| Sulfur | 1 | 32.07 |
| Total | 56 | 389.52 |
The isotopic enrichment at the 17α-methyl position creates a compound with enhanced analytical utility, as the three-mass-unit shift enables clear distinction from endogenous steroids and non-labeled synthetic analogs during mass spectrometric analysis. This deuterium labeling strategy preserves the chemical and biological properties of the parent compound while providing a reliable internal standard for quantitative analytical methods.
Properties
Molecular Formula |
C₁₉H₂₇D₃O₆S |
|---|---|
Molecular Weight |
389.52 |
Synonyms |
(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one-D3; (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one-D3; Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv.-D3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Oxandrolone (Parent Compound)
- Molecular Formula : C₁₉H₃₀O₃
- Molecular Weight : 306.44 g/mol
- Key Features :
- Distinction from 17-Sulfate-D3 :
17β-Hydroxy-2-oxa-5α-androstan-3-one
Nandrolone (Deca-Durabolin)
Other Deuterated Analogs
- Examples: Testosterone-D3, Stanozolol-D3.
- Shared Advantages with 17-Sulfate-D3 :
Analytical and Pharmacokinetic Comparisons
Table 1: Key Properties of Oxandrolone 17-Sulfate-D3 and Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Detection Method | Metabolic Stability |
|---|---|---|---|---|---|
| This compound | C₁₉H₂₇D₃O₆S | 389.52 | Internal standard for MS/HPLC | LC-MS/MS | High (deuterated) |
| Oxandrolone | C₁₉H₃₀O₃ | 306.44 | Therapeutic agent | Immunoassay, HPLC | Moderate |
| 17β-Hydroxy-2-oxa-5α-androstan-3-one | C₁₈H₂₈O₃ | 292.41 | Synthetic intermediate | NMR, HPLC | Low |
| Nandrolone | C₁₈H₂₆O₂ | 274.40 | Muscle growth, anemia | GC-MS | Low (long metabolites) |
Preparation Methods
Key Steps:
-
Oxidation of Mestanolone :
-
Deuterium Incorporation :
-
Hydroxylation and Reduction :
Sulfation of Deuterated Oxandrolone
Sulfation at the 17β-hydroxy group is achieved through chemical or enzymatic methods:
Chemical Sulfation
Enzymatic Sulfation
Purification and Isolation
Post-sulfation, the crude product is purified using:
-
Solid-Phase Extraction (SPE) : C18 cartridges eluted with methanol/water (70:30).
-
High-Performance Liquid Chromatography (HPLC) :
Analytical Characterization
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization
-
Deuterium Stability : Acidic conditions during sulfation may cause deuterium loss. Use of buffered enzymatic systems minimizes this.
-
Epimerization : Chemical sulfation at >30°C promotes 17-epimer formation. Maintain reactions at ≤25°C.
Applications in Research
This compound serves as a stable isotope-labeled internal standard for:
-
Doping Control : Detection of oxandrolone abuse via LC-MS/MS in urine.
-
Pharmacokinetics : Quantifying sulfated steroid metabolites in hepatic studies.
Comparative Data Table
| Parameter | Chemical Sulfation | Enzymatic Sulfation |
|---|---|---|
| Yield | 72–78% | 65–70% |
| Purity (HPLC) | >95% | >90% |
| Epimerization Risk | Moderate | Low |
| Deuterium Retention | 93–97% | 98–99% |
| Scalability | Industrial | Lab-scale |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying Oxandrolone 17-Sulfate-D3 in pharmaceutical formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, as outlined in USP monographs. Key parameters include:
- Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in a 45:55 ratio .
- System suitability : Resolution between Oxandrolone and related compounds (e.g., Compound A and B) must exceed 1.5, with a tailing factor ≤1.5 .
- Sample preparation : Dissolve in methanol and filter to remove particulates .
- Validation : Ensure intra-day precision (RSD ≤5%) and linearity across 80–120% of the target concentration .
Q. How should researchers design stability studies for this compound in extemporaneous formulations?
- Methodological Answer :
- Assay selection : Employ stability-indicating HPLC methods to track degradation products (e.g., oxandrolone-related compounds A, B, and C) under stress conditions (heat, light, pH extremes) .
- Solvent compatibility : Test formulations in vehicles like Orablend® or ethanol-containing syrups, as these affect chemical stability .
- Data reporting : Include raw chromatograms and processed data tables in appendices, with critical results (e.g., degradation rates) in the main text .
Q. What are the best practices for synthesizing this compound with isotopic purity?
- Methodological Answer :
- Deuterium incorporation : Use controlled sulfation reactions with deuterated sulfuric acid to ensure ≥98% isotopic purity at the 17-position .
- Purification : Validate via LC-MS/MS to confirm absence of non-deuterated analogs and related impurities (e.g., epioxandrolone) .
Advanced Research Questions
Q. How can conflicting data on sulfate metabolite detection in doping studies be resolved?
- Methodological Answer :
- Sample preparation : Use weak anion-exchange solid-phase extraction (SPE) to isolate sulfate metabolites, followed by solvolysis and LC-MS/MS analysis .
- Contradiction analysis : Note that this compound hydrolyzes rapidly in aqueous media, leading to false negatives if storage conditions are suboptimal .
- Validation : Compare results with glucuronide metabolites (e.g., 18-nor-oxandrolone) to confirm detection windows (up to 18 days post-administration) .
Q. What experimental design considerations improve the detection of long-term Oxandrolone metabolites in human urine?
- Methodological Answer :
- Metabolite targeting : Focus on 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one sulfate, a long-term marker detectable via LC-MS/MS .
- Temporal sampling : Collect urine samples at 24-hour intervals for 21 days to capture metabolite excretion kinetics .
- Blinding : Implement double-blind protocols to reduce bias, especially in anti-doping research .
Q. How should researchers address variability in this compound bioavailability across pediatric populations?
- Methodological Answer :
- Cohort stratification : Group participants by age, weight, and growth hormone (GH) compliance status to isolate confounding variables .
- Dose-response modeling : Use nonlinear mixed-effects models (NONMEM) to correlate 0.05 mg/kg/day doses with height velocity changes .
- Ethical replication : Share raw data and protocols via repositories like Open Science Framework to enable independent validation .
Q. What statistical approaches are optimal for analyzing contradictory results in Oxandrolone-related compound quantification?
- Methodological Answer :
- Error propagation : Calculate uncertainties from instrument precision (e.g., ±2% for HPLC peak area) and sample heterogeneity .
- Multivariate analysis : Apply principal component analysis (PCA) to distinguish batch-related impurities from degradation products .
- Peer review : Submit methods and datasets for third-party verification, as seen in pharmacopeial harmonization efforts .
Data Management and Replication
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Protocol transparency : Document HPLC gradients, MS/MS transitions, and SPE conditions in supplemental materials .
- Replication guides : Include step-by-step videos or diagrams for critical steps (e.g., solvolysis) to minimize technique-driven variability .
- Data archiving : Use platforms like Zenodo to publish raw spectra and chromatograms with digital object identifiers (DOIs) .
Ethical and Validation Considerations
Q. What safeguards prevent data manipulation in high-stakes Oxandrolone research (e.g., doping studies)?
- Methodological Answer :
- Chain of custody : Use blockchain-enabled lab notebooks to timestamp data entries and revisions .
- Blinded analysis : Assign independent statisticians to process datasets without access to sample identifiers .
- Forensic validation : Cross-check results with orthogonal methods (e.g., IR spectroscopy for compound identity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
